Cas no 91748-03-7 (2-(p-nitrophenyl)-1,3-propandiol)

2-(p-nitrophenyl)-1,3-propandiol structure
91748-03-7 structure
Product name:2-(p-nitrophenyl)-1,3-propandiol
CAS No:91748-03-7
MF:C9H11NO4
MW:197.187942743301
CID:1969557
PubChem ID:548189

2-(p-nitrophenyl)-1,3-propandiol Chemical and Physical Properties

Names and Identifiers

    • 2-(P-NITROPHENYL)-1,3-PROPANDIOL
    • RARECHEM AL BD 1252
    • 2-(4-nitrophenyl)propane-1,3-diol
    • 1,3-dihydroxy-2-(4-nitrophenyl)propane
    • DB-202228
    • 2-(p-Nitrophenyl)-1,3-propanediol
    • LWDKPEXFAQGVTE-UHFFFAOYSA-N
    • 2-(4-Nitrophenyl)-1,3-propanediol #
    • AKOS006295692
    • SCHEMBL867120
    • J-506087
    • 91748-03-7
    • 2-(4-Nitrophenyl)-1,3-propanediol
    • 2-(p-nitrophenyl)-1,3-propandiol
    • Inchi: InChI=1S/C9H11NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-4,8,11-12H,5-6H2
    • InChI Key: LWDKPEXFAQGVTE-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC=C1C(CO)CO)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 197.06900
  • Monoisotopic Mass: 197.06880783Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.3Ų
  • XLogP3: 1

Experimental Properties

  • PSA: 86.28000
  • LogP: 1.18620

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